molecular formula C12H14N2S B13247443 4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile

4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile

Cat. No.: B13247443
M. Wt: 218.32 g/mol
InChI Key: RIMZLQYNFVYTHZ-UHFFFAOYSA-N
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Description

4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile is a chemical compound with the molecular formula C₁₂H₁₄N₂S and a molecular weight of 218.32 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a thiolane ring attached to a benzonitrile moiety.

Preparation Methods

The synthesis of 4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile typically involves the reaction of 4-methylbenzonitrile with thiolane-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring or the benzonitrile moiety can be substituted with other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolane ring and benzonitrile moiety play crucial roles in binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its enhanced reactivity and binding capabilities due to the presence of both the thiolane ring and the methyl group.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

4-methyl-3-(thiolan-3-ylamino)benzonitrile

InChI

InChI=1S/C12H14N2S/c1-9-2-3-10(7-13)6-12(9)14-11-4-5-15-8-11/h2-3,6,11,14H,4-5,8H2,1H3

InChI Key

RIMZLQYNFVYTHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)NC2CCSC2

Origin of Product

United States

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